![molecular formula C30H40N14O2 B391426 terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone}](/img/structure/B391426.png)
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} is a complex organic compound with a unique structure that combines terephthalaldehyde and triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} typically involves the reaction of terephthalaldehyde with morpholino and pyrrolidinyl derivatives of triazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups .
科学的研究の応用
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the application and the specific biological system being studied .
類似化合物との比較
Similar Compounds
Terephthalaldehyde: A simpler compound with similar aldehyde groups but lacking the triazine derivatives.
1,3,5-Triazine Derivatives: Compounds with similar triazine structures but different substituents.
Morpholino and Pyrrolidinyl Derivatives: Compounds with similar morpholino and pyrrolidinyl groups but different core structures.
Uniqueness
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} is unique due to its combination of terephthalaldehyde and triazine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C30H40N14O2 |
|---|---|
分子量 |
628.7g/mol |
IUPAC名 |
4-morpholin-4-yl-N-[(E)-[4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl]methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C30H40N14O2/c1-2-10-41(9-1)27-33-25(35-29(37-27)43-13-17-45-18-14-43)39-31-21-23-5-7-24(8-6-23)22-32-40-26-34-28(42-11-3-4-12-42)38-30(36-26)44-15-19-46-20-16-44/h5-8,21-22H,1-4,9-20H2,(H,33,35,37,39)(H,34,36,38,40)/b31-21+,32-22+ |
InChIキー |
ZOJHCJYJMRYKMP-RWRHWQIFSA-N |
異性体SMILES |
C1CN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
正規SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)
![2-{2-nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391345.png)
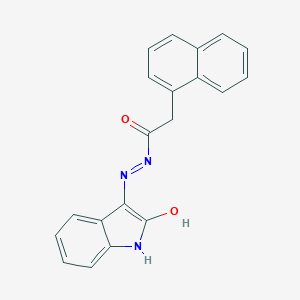

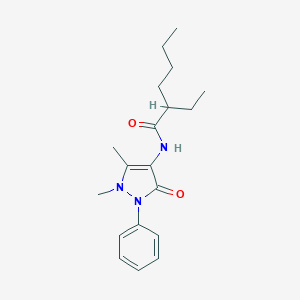
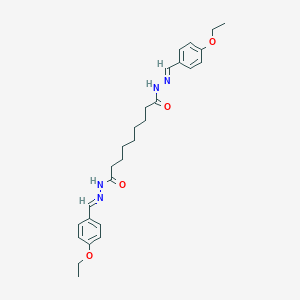
![N'-[(2-chloro-3-quinolinyl)methylene]-1-nonanesulfonohydrazide](/img/structure/B391355.png)
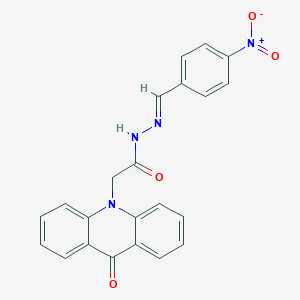
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
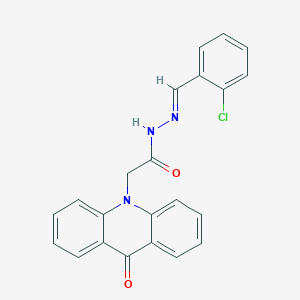
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391365.png)
![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
